3-Methoxyphenyl methanesulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

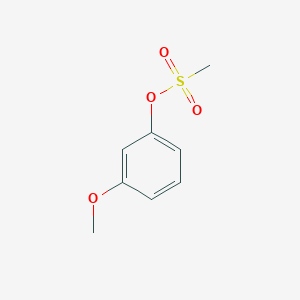

3-Methoxyphenyl methanesulfonate is an organic compound with the molecular formula C8H10O4S. It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a methanesulfonate group. This compound is known for its applications in organic synthesis and various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

3-Methoxyphenyl methanesulfonate can be synthesized through the reaction of 3-methoxyphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature. The reaction mixture is stirred for several hours to ensure completion. The product is then purified by column chromatography over silica gel .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of automated systems for reaction monitoring and product isolation is common in industrial settings.

化学反应分析

Types of Reactions

3-Methoxyphenyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding quinones.

Reduction: The aromatic ring can undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the aromatic ring.

Major Products

Nucleophilic Substitution: The major products are substituted phenols where the methanesulfonate group is replaced by the nucleophile.

Oxidation: The major products are quinones or other oxidized derivatives of the aromatic ring.

Reduction: The major products are reduced aromatic compounds, such as cyclohexane derivatives.

科学研究应用

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Reactions : This compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions such as Suzuki-Miyaura coupling and Stille coupling. For instance, studies have shown that 3-methoxyphenyl methanesulfonate can effectively react with organotin reagents to form biaryl compounds .

2. Medicinal Chemistry

- Drug Development : The compound has been utilized in medicinal chemistry as a building block for synthesizing potential therapeutic agents. Its ability to modify biomolecules aids in understanding biological pathways and mechanisms. Research indicates that derivatives of this compound exhibit promising biological activities, including anticancer properties and enzyme inhibition .

3. Materials Science

- Fine Chemicals Production : In industrial applications, this compound is used in the production of fine chemicals and specialty materials. Its properties allow it to function as a reagent or catalyst in various chemical processes, enhancing efficiency and selectivity.

Case Studies

Several studies highlight the practical applications of this compound:

- Stille Coupling Reactions : Research demonstrated the effectiveness of this compound in Stille coupling reactions under optimized conditions, yielding high product yields when using specific solvents like t-BuOH .

- Biological Activity Assessment : Investigations into related compounds have shown that modifications can lead to improved selectivity against specific kinases, enhancing their potential as drug candidates. For example, compounds containing the 3-methoxy group were found to maintain high biological efficacy while increasing selectivity against certain protein targets .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as an intermediate for coupling reactions (e.g., Suzuki-Miyaura). | Effective in forming biaryl compounds with high yields under optimized conditions. |

| Medicinal Chemistry | Serves as a building block for therapeutic agents; shows potential anticancer activity. | Derivatives exhibit enzyme inhibition and improved selectivity against kinases. |

| Materials Science | Utilized in the production of fine chemicals and specialty materials. | Enhances efficiency and selectivity in various chemical processes. |

作用机制

The mechanism of action of 3-Methoxyphenyl methanesulfonate involves the cleavage of the methanesulfonate group, which acts as a leaving group in nucleophilic substitution reactions. This cleavage facilitates the formation of new bonds with nucleophiles. The methoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity .

相似化合物的比较

Similar Compounds

Phenyl methanesulfonate: Similar structure but lacks the methoxy group.

4-Methoxyphenyl methanesulfonate: Similar structure with the methoxy group at the para position.

2-Methoxyphenyl methanesulfonate: Similar structure with the methoxy group at the ortho position.

Uniqueness

3-Methoxyphenyl methanesulfonate is unique due to the position of the methoxy group at the meta position, which influences its reactivity and the types of reactions it undergoes. The presence of the methoxy group also enhances its solubility in organic solvents and its ability to participate in various chemical transformations.

生物活性

3-Methoxyphenyl methanesulfonate (also known as 3-methoxyphenyl mesylate) is an organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through various methods, including Stille cross-coupling reactions. Initial studies indicated that using polar aprotic solvents such as DMF yielded poor results, while alcoholic solvents like t-BuOH provided higher yields for the reaction with tributyl(phenyl)stannane . The synthesis process is crucial for obtaining high-purity compounds necessary for biological evaluations.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of compounds related to this compound. For instance, derivatives have shown significant in vitro antiproliferative activities against various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for these compounds ranged from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutics .

Table 1: Antiproliferative Activity of Compounds Related to this compound

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 9h | MCF-7 | 10 |

| 9q | MCF-7 | 23 |

| CA-4 | MCF-7 | 3.9 |

These findings suggest that modifications to the methanesulfonate structure can enhance biological activity, particularly in cancer treatment.

The mechanism by which these compounds exert their antiproliferative effects often involves the destabilization of microtubules. For example, compound 9q was shown to interact with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in MCF-7 cells . This mechanism is critical for developing new anticancer agents that target microtubule dynamics.

Antibacterial Activity

In addition to antiproliferative effects, derivatives of this compound have demonstrated antibacterial properties. Studies reported significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6 to 12 mg/mL . This antibacterial action indicates a broader therapeutic potential beyond oncology.

Table 2: Antibacterial Activity of Compounds Derived from this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 6 |

| Escherichia coli | 12 |

| Klebsiella pneumonia | 8 |

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to or derived from this compound:

- Antiproliferative Activity Study : A study demonstrated that specific derivatives showed potent inhibition of cell growth in human breast cancer cell lines, emphasizing the potential for developing new anticancer therapies .

- Antibacterial Study : Research indicated that certain derivatives exhibited significant antibacterial activity against clinically relevant pathogens, suggesting their utility in treating infections .

- Mechanistic Insights : Investigations into the cellular mechanisms revealed interactions with tubulin and effects on cell cycle progression, providing insights into how these compounds can be optimized for therapeutic use .

属性

IUPAC Name |

(3-methoxyphenyl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S/c1-11-7-4-3-5-8(6-7)12-13(2,9)10/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDKUUFVIRKUBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。